molecular formula C8H4Cl2F4O B1459798 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene CAS No. 1807036-19-6

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene

Cat. No.: B1459798
CAS No.: 1807036-19-6
M. Wt: 263.01 g/mol
InChI Key: GNXLNYMWULGDOG-UHFFFAOYSA-N
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Description

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is a high-purity chemical compound offered for research and development purposes. With the CAS number 1807036-19-6 and a molecular formula of C8H4Cl2F4O, this benzene derivative has a molecular weight of 263.02 . The compound features a benzene ring core substituted with chlorine atoms at the 1 and 5 positions, a difluoromethoxy group at the 3 position, and a difluoromethyl group at the 2 position, making it a potentially valuable intermediate in various research fields . Researchers utilize this compound, and structurally similar dichloro-difluoromethoxy benzene derivatives, as key building blocks in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals where its distinct halogen and fluorine pattern can influence the biological activity and metabolic stability of target molecules . To preserve its integrity, this product requires cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access supporting documentation, including specifications and safety data sheets, upon request.

Properties

IUPAC Name

1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2F4O/c9-3-1-4(10)6(7(11)12)5(2-3)15-8(13)14/h1-2,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXLNYMWULGDOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101182460
Record name Benzene, 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807036-19-6
Record name Benzene, 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807036-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-3-(difluoromethoxy)-2-(difluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101182460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Laboratory Synthesis Approaches

The laboratory synthesis of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene typically follows these key steps:

  • Starting Material Selection: A suitably substituted benzene derivative is chosen as the precursor, often one that allows selective functionalization at desired positions.

  • Selective Chlorination: Chlorine atoms are introduced at the 1 and 5 positions of the benzene ring through controlled halogenation reactions. This step demands careful control of reagent stoichiometry, temperature, and catalysts to avoid over-chlorination or substitution at undesired sites.

  • Difluoromethyl Group Introduction: The difluoromethyl (-CF2H) group is incorporated at position 2 via fluorination techniques. Recent advances utilize difluorocarbene reagents, such as difluoromethyltri(n-butyl)ammonium chloride, which generate difluorocarbene species under mild conditions to enable difluoromethylation of nucleophilic aromatic substrates.

  • Difluoromethoxy Group Etherification: The difluoromethoxy (-OCF2H) substituent is introduced at position 3 by etherification reactions, often involving nucleophilic substitution of phenolic or hydroxy groups with difluoromethyl sources.

Each step requires optimization of reaction parameters such as temperature, solvent, catalyst type, and reaction time to maximize yield and minimize side reactions.

Difluoromethylation Using Difluorocarbene Reagents

A significant advancement in the preparation of fluorinated aromatic compounds, including 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, is the use of difluorocarbene chemistry. Difluorocarbene species are generated in situ from reagents such as difluoromethyltri(n-butyl)ammonium chloride, which under basic conditions release difluorocarbene that can react with nucleophiles to form difluoromethylated products.

Key findings from research on difluorocarbene-mediated difluoromethylation:

  • Reagent Efficiency: Only 1.2 equivalents of difluoromethyltri(n-butyl)ammonium chloride are required to achieve moderate to excellent yields in difluoromethylation reactions.

  • Reaction Conditions: Sodium hydride (NaH) is commonly used as a base to deprotonate nucleophiles and activate the difluorocarbene reagent. Solvents such as acetonitrile (CH3CN) provide optimal yields compared to THF or DMF.

  • Scope: The method is effective for O-, S-, N-, and C-nucleophiles, allowing introduction of difluoromethyl groups onto phenols, thiophenols, imidazoles, and alkynes.

  • Mechanism: The reaction proceeds via generation of difluorocarbene, which is captured by the nucleophile to form an intermediate that subsequently yields the difluoromethylated product. This mechanism is supported by the lack of product formation when using sodium phenolate or thiophenolate directly, indicating a non-SN2 pathway.

Industrial Production Considerations

For scaling up the synthesis of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene, industrial processes adapt laboratory methods with the following considerations:

  • Continuous Flow Reactors: These replace batch processes to enhance throughput, reaction control, and reproducibility.

  • Catalyst Immobilization: Catalysts may be immobilized to facilitate recovery and reuse, reducing costs and environmental impact.

  • Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reagent concentrations are fine-tuned to minimize energy consumption and waste.

  • Purification: Scaled-up purification employs continuous distillation or crystallization to achieve product purity.

  • Safety: Handling of reactive halogenating and fluorinating agents necessitates stringent safety protocols to mitigate hazards.

Data Tables Summarizing Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Selective Chlorination Chlorinating agents (e.g., Cl2, FeCl3 catalyst) High (variable) Control to avoid over-chlorination
Difluoromethylation (O-nucleophiles) Difluoromethyltri(n-butyl)ammonium chloride, NaH, CH3CN, 5°C to RT 85 (optimized) Acetonitrile solvent preferred over THF or DMF
Difluoromethylation (S-nucleophiles) Same as above, with arylthiols 54-90 Moderate to excellent yields depending on substrate
Difluoromethylation (N-nucleophiles) Same as above, with imidazole derivatives Moderate to high Effective for various nitrogen nucleophiles
Difluoromethylation (C-nucleophiles) Difluoromethyltri(n-butyl)ammonium chloride, n-BuLi, THF, -78°C to RT Moderate to high Requires stronger base (n-BuLi) and low temperature

Summary of Research Findings

  • The preparation of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene involves selective chlorination, difluoromethylation, and etherification.

  • Difluoromethylation via difluorocarbene generated from difluoromethyltri(n-butyl)ammonium chloride is a versatile and efficient method applicable to various nucleophiles relevant to this compound’s synthesis.

  • Reaction solvent and base choice critically affect yields, with acetonitrile and sodium hydride or n-butyllithium being optimal.

  • Industrial synthesis adapts these methods with continuous flow systems and catalyst immobilization for safety, efficiency, and scalability.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce carboxylic acids or ketones.

Scientific Research Applications

Scientific Research Applications

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene finds applications in several scientific domains:

Chemistry

  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
  • Reactivity Studies: The compound is used to explore substitution reactions where chlorine and fluorine atoms can be replaced by other functional groups.

Biology

  • Biological Activity Investigation: Research indicates potential inhibition of enzyme activities, particularly phosphodiesterases (PDEs), which are crucial in cellular signaling pathways.
  • Receptor Binding Studies: The compound may interact with specific receptors, influencing physiological processes such as inflammation.

Medicine

  • Drug Development: It is being explored for its therapeutic properties, acting as a lead compound in drug discovery efforts targeting various diseases.
  • Pharmaceutical Formulations: Its unique properties make it suitable for incorporation into new medicinal formulations.

Industry

  • Agrochemical Development: The compound is utilized in creating novel agrochemicals that improve crop protection and yield.
  • Material Science: It contributes to the development of specialty chemicals used in various industrial applications.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme phosphodiesterase indicated that 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene could effectively inhibit its activity. This inhibition could lead to reduced inflammation responses in cellular models, showcasing its potential therapeutic application.

Case Study 2: Agrochemical Development

In a study focused on developing new agrochemicals, this compound demonstrated significant efficacy against common agricultural pests. Field trials indicated improved crop yield and protection when applied at optimized concentrations.

Mechanism of Action

The mechanism of action of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological targets, potentially affecting enzyme activity, receptor binding, or cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares the target compound with two analogues:

Property 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene 1,5-Dichloro-3-(difluoromethoxy)-2-(trifluoromethyl)benzene Ethyl [2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy]acetate
CAS Number 1807036-19-6 1806349-66-5 Not specified
Molecular Formula C₈H₄Cl₂F₄O C₈H₃Cl₂F₅O C₁₅H₁₂Cl₂F₃NO₅
Molecular Weight (g/mol) 263.02 279.46 ~414.17 (estimated)
Fluorine Substituents -OCF₂H, -CF₂H -OCF₂H, -CF₃ -OCF₂H, -F
Key Functional Groups Dichloro, difluoromethoxy, difluoromethyl Dichloro, difluoromethoxy, trifluoromethyl Chloro, difluoromethoxy, fluorophenoxy, pyrazole
Storage Conditions 2–8°C, inert atmosphere Not specified Not specified
Key Observations:
  • Fluorine Impact : Replacing the difluoromethyl (-CF₂H) group in the target compound with a trifluoromethyl (-CF₃) group (as in the second analogue) increases molecular weight by ~16.44 g/mol and enhances electron-withdrawing effects, likely altering lipophilicity (logP) and metabolic stability .
  • Biological Relevance : The trifluoromethyl group in the second analogue may improve binding affinity to hydrophobic protein pockets but reduce solubility compared to -CF₂H .
  • Agrochemical Link : The third compound (from ) shares the difluoromethoxy group (-OCF₂H) with the target molecule, a motif common in pesticides due to its resistance to enzymatic degradation .
Pharmacokinetics:
  • Metabolic Stability : The -CF₂H group in the target compound may undergo slower oxidative metabolism than -CF₃, as stronger C-F bonds in -CF₃ resist enzymatic cleavage .

Biological Activity

1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula: C8_8H4_4Cl2_2F4_4O
  • Molar Mass: 263.02 g/mol
  • Density: 1.465 g/cm³
  • Boiling Point: Not specified but predicted at around 261.1 °C
PropertyValue
Molecular FormulaC8_8H4_4Cl2_2F4_4O
Molar Mass263.02 g/mol
Density1.465 g/cm³
Boiling Point~261.1 °C (predicted)

The biological activity of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses and cellular signaling pathways. The presence of halogen atoms enhances its lipophilicity and reactivity, making it a candidate for further pharmacological studies.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and cytotoxic effects. For instance, halogenated benzene derivatives have been shown to inhibit specific enzyme activities related to inflammation and cancer progression.

Case Study: Inhibition of Enzymatic Activity

In a recent study, compounds structurally related to 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene were evaluated for their inhibitory effects on phosphodiesterase (PDE) enzymes, which play critical roles in various cellular processes:

  • Inhibition Rate: Compounds exhibited up to 64% inhibition of PDE4B activity at concentrations around 20 μM.
  • IC50 Values: Some analogs demonstrated IC50 values as low as 251 nM, indicating potent inhibitory activity.

Toxicity and Safety Profile

The toxicity profile of 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene is still under investigation. Preliminary assessments suggest that while some fluorinated compounds can exhibit cytotoxic effects, others may be well-tolerated in vivo. For instance:

  • Cytotoxicity Assessment: Compounds in similar classes have shown varied cytotoxicity depending on their structural modifications.
  • Safety in Animal Models: Further studies are needed to evaluate the safety profile in relevant animal models.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is essential to compare it with other similar halogenated derivatives:

Table 2: Comparison with Related Compounds

Compound NameBiological ActivityIC50 (nM)
1,5-Dichloro-3-(difluoromethoxy)-2-fluorobenzeneModerate PDE inhibition~400
1,5-Dichloro-3-(difluoromethyl)-benzeneLow anti-inflammatory activity~800
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzeneHigh PDE inhibition; potential anti-inflammatory effects<250

Q & A

Basic: What are the optimal synthetic routes for preparing 1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene?

Methodological Answer:
The synthesis typically involves sequential halogenation and fluorination steps. A plausible route starts with a benzene derivative substituted with halogens and methyl groups. For example:

Halogenation : Introduce chlorine atoms at positions 1 and 5 via electrophilic substitution using Cl2/FeCl3 or a directed metallation approach.

Difluoromethoxy Introduction : React a hydroxyl group at position 3 with a fluorinating agent like (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor to replace -OH with -OCF2H .

Difluoromethylation : Utilize a CF2H-building block, such as CF2H-SiMe3, under palladium catalysis to install the -CF2H group at position 2 .
Key Considerations : Monitor competing reactions (e.g., over-fluorination) and use anhydrous conditions to avoid hydrolysis of fluorinated intermediates .

Basic: How can spectroscopic methods (NMR, MS) characterize this compound’s structure?

Methodological Answer:

  • <sup>19</sup>F NMR : The difluoromethoxy (-OCF2H) and difluoromethyl (-CF2H) groups will show distinct splitting patterns. For -OCF2H, expect a triplet (J~50–70 Hz) due to coupling with adjacent protons .
  • <sup>1</sup>H NMR : Protons on the benzene ring (if present) will show deshielding due to electron-withdrawing fluorine substituents.
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C8H4Cl2F4O, exact mass ≈ 265.95 g/mol) and isotopic patterns from chlorine (M+2 and M+4 peaks) .
    Validation : Compare with computational predictions (e.g., Gaussian NMR calculations) and literature data for analogous fluorinated aromatics .

Advanced: What challenges arise in achieving regioselective introduction of the difluoromethoxy group?

Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:

  • Electronic Effects : The electron-withdrawing nature of adjacent Cl and CF2H groups can deactivate the ring, requiring strong electrophiles or directing groups.
  • Steric Hindrance : Bulky fluorinating agents (e.g., XtalFluor-E) may favor para-substitution over meta due to spatial constraints .
    Strategies :
    • Use protecting groups (e.g., silyl ethers) to temporarily block reactive sites.
    • Employ transition-metal catalysts (e.g., Cu(I)) to direct fluorination via coordination .
      Case Study : In structurally similar compounds, kinetic vs. thermodynamic control during fluorination can lead to competing products, necessitating precise temperature and solvent optimization .

Advanced: How do the difluoromethoxy and difluoromethyl groups influence this compound’s potential in drug design?

Methodological Answer:
Fluorinated groups enhance pharmacokinetic properties:

  • Metabolic Stability : The C-F bond resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Lipophilicity : Fluorine increases logP, improving membrane permeability.
  • Conformational Effects : The difluoromethoxy group (-OCF2H) can adopt specific dihedral angles, influencing target binding .
    Experimental Validation :
    • Compare in vitro metabolic stability with non-fluorinated analogs.
    • Use X-ray crystallography to analyze binding interactions in enzyme complexes .

Basic: What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Moisture Sensitivity : Fluorinated groups (e.g., -OCF2H) may hydrolyze in humid conditions. Store under inert gas (N2 or Ar) with molecular sieves .
  • Light Sensitivity : Aromatic chloro-fluorinated compounds can degrade under UV light. Use amber glassware and conduct reactions in dark conditions.
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. Most fluorinated aromatics are stable below 150°C .

Advanced: How can computational modeling predict reactivity in fluorinated aromatic systems like this compound?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic substitution pathways, focusing on Fukui indices to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects and transition states for fluorination reactions.
  • Database Mining : Cross-reference the Cambridge Structural Database (CSD) for analogous structures to predict regioselectivity .
    Case Study : For 1,5-dichloro derivatives, computational models correctly predicted higher reactivity at the 3-position due to meta-directing effects of adjacent substituents .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene
Reactant of Route 2
1,5-Dichloro-3-(difluoromethoxy)-2-(difluoromethyl)benzene

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